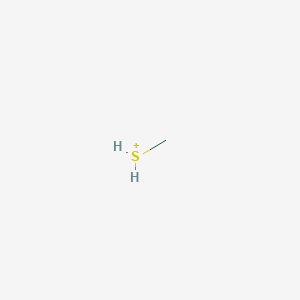
methylsulfanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The methylsulfide anion is an organosulfur compound with the chemical formula CH₃S⁻. It is a sulfur analog of the methoxide anion (CH₃O⁻) and is known for its nucleophilic properties. The methylsulfide anion is commonly encountered in organic synthesis and is used as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The methylsulfide anion can be prepared through the deprotonation of methanethiol (CH₃SH) using a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to stabilize the anion.
Industrial Production Methods: In industrial settings, the methylsulfide anion is often generated in situ during chemical processes. One common method involves the reaction of methanethiol with a base in the presence of an alkyl halide to form the corresponding methylsulfide compound.
Types of Reactions:
Nucleophilic Substitution: The methylsulfide anion is a strong nucleophile and readily participates in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Oxidation: The methylsulfide anion can be oxidized to form sulfoxides and sulfones. For example, oxidation with hydrogen peroxide (H₂O₂) yields methylsulfoxide, which can be further oxidized to methylsulfone.
Reduction: The methylsulfide anion can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides (e.g., methyl iodide) and aprotic solvents (e.g., DMSO, THF).
Oxidation: Hydrogen peroxide (H₂O₂), peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products:
Thioethers (Sulfides): Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Applications De Recherche Scientifique
The methylsulfide anion has a wide range of applications in scientific research:
Chemistry: Used as a nucleophile in organic synthesis to form various sulfur-containing compounds.
Biology: Studied for its role in biological systems, particularly in the metabolism of sulfur-containing amino acids.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The methylsulfide anion exerts its effects primarily through nucleophilic attack on electrophilic centers. Its high nucleophilicity is due to the presence of the lone pair of electrons on the sulfur atom, which can readily form bonds with electrophiles. In biological systems, the methylsulfide anion can participate in enzymatic reactions involving sulfur transfer.
Comparaison Avec Des Composés Similaires
Methoxide Anion (CH₃O⁻): The oxygen analog of the methylsulfide anion, known for its nucleophilic properties.
Ethylsulfide Anion (C₂H₅S⁻): Similar to the methylsulfide anion but with an ethyl group instead of a methyl group.
Thiolate Anions (RS⁻): General class of sulfur-containing anions with varying alkyl or aryl groups.
Uniqueness: The methylsulfide anion is unique due to its strong nucleophilicity and ability to participate in a wide range of chemical reactions. Its sulfur atom provides distinct reactivity compared to oxygen-containing analogs, making it valuable in both synthetic and biological contexts.
Propriétés
Numéro CAS |
17302-63-5 |
|---|---|
Formule moléculaire |
CH5S+ |
Poids moléculaire |
49.12 g/mol |
Nom IUPAC |
methylsulfanium |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p+1 |
Clé InChI |
LSDPWZHWYPCBBB-UHFFFAOYSA-O |
SMILES |
C[SH2+] |
SMILES canonique |
C[SH2+] |
Key on ui other cas no. |
17302-63-5 |
Synonymes |
Methylsulfide anion |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















